LITHIUM HEXAFLUOROTITANATE
Description
Chemical Identity and Structural Formula (Li₂TiF₆)
This compound is an inorganic compound characterized by the chemical formula Li₂TiF₆, representing a complex fluoride structure incorporating lithium, titanium, and fluorine elements. The compound exhibits a molecular weight of 175.74 atomic mass units and maintains the systematic name dilithium hexafluorotitanium(2-). The structural arrangement follows a well-defined coordination geometry where titanium atoms occupy central positions within octahedral frameworks formed by surrounding fluorine atoms.
The crystallographic analysis reveals that this compound adopts a tetragonal crystal system with the space group P4₂/mnm (number 136). This structural configuration is derived from the beta vanadium nitride framework, creating a three-dimensional arrangement that facilitates ionic conductivity and structural stability. Within this crystal lattice, lithium cations are coordinated to six fluoride anions, forming lithium fluoride octahedra that share corners with both equivalent lithium fluoride octahedra and titanium fluoride octahedra.
The detailed structural parameters demonstrate distinct bond lengths within the compound. Lithium-fluorine bonds exhibit two different lengths: four shorter bonds measuring 2.05 Ångströms and two longer bonds extending to 2.12 Ångströms. Similarly, titanium-fluorine bonds display variations with four shorter connections at 1.89 Ångströms and two longer bonds at 1.90 Ångströms. The corner-sharing octahedra within the structure maintain tilt angles ranging from 45 to 55 degrees for lithium-containing octahedra and 45 to 46 degrees for titanium-containing octahedra.
The fluorine atoms within the structure occupy two distinct crystallographic sites, each exhibiting different coordination environments. The first fluorine site demonstrates a distorted T-shaped geometry coordinated to two equivalent lithium atoms and one titanium atom, while the second fluorine site adopts a distorted trigonal planar arrangement with similar coordination to two lithium atoms and one titanium atom. This structural diversity contributes to the compound's unique properties and functional capabilities.
| Structural Parameter | Value | Unit |
|---|---|---|
| Crystal System | Tetragonal | - |
| Space Group | P4₂/mnm (136) | - |
| Molecular Weight | 175.74 | amu |
| Li-F Bond Length (short) | 2.05 | Ångström |
| Li-F Bond Length (long) | 2.12 | Ångström |
| Ti-F Bond Length (short) | 1.89 | Ångström |
| Ti-F Bond Length (long) | 1.90 | Ångström |
Historical Development and Research Context
The historical development of this compound research traces back to fundamental investigations into fluoride-based compounds and their potential applications in electrochemical systems. Early work in the 1950s established foundational understanding of lithium titanium fluoride compounds, with significant contributions to the preparation and thermal stability analysis of these materials. These pioneering studies laid the groundwork for subsequent investigations into the structural and functional properties of hexafluorotitanate compounds.
The systematic exploration of fluoride-based solid electrolytes gained momentum in the late 20th century, with researchers recognizing the potential advantages of halide compounds over traditional oxide-based materials. The development of this compound as a distinct compound emerged from broader investigations into ternary fluoride systems, where researchers sought to optimize ionic conductivity while maintaining structural stability under operational conditions.
Research conducted by Gocheva and colleagues in 2010 marked a significant milestone in the electrochemical characterization of trirutile-type this compound. Their work demonstrated the compound's viability as a cathode active material in lithium-ion battery systems, establishing important benchmarks for electrochemical performance and cycling stability. This research revealed that this compound could function effectively in battery applications, exhibiting reversible lithium insertion and extraction capabilities.
The Materials Project initiative has contributed substantially to the computational understanding of this compound, providing comprehensive databases of structural, electronic, and thermodynamic properties. These computational studies have enhanced the fundamental understanding of the compound's behavior under various conditions and have guided experimental investigations into optimized synthesis and application strategies.
Recent developments in the field have focused on surface modification applications, where this compound serves as a protective coating material for cathode materials in lithium-ion batteries. Research conducted by Kim and colleagues demonstrated the effectiveness of this compound coatings in improving cycle life and rate capability of spinel cathode materials, highlighting the compound's versatility beyond its direct electrochemical applications.
Classification Among Inorganic Fluoride Compounds
This compound occupies a distinctive position within the broader classification of inorganic fluoride compounds, specifically categorized as a complex fluoride salt incorporating multiple metallic cations. The compound belongs to the general class of hexafluorometallates, which are characterized by central metal atoms surrounded by six fluoride anions in octahedral coordination geometries. This classification places this compound alongside related compounds such as lithium hexafluoroaluminate and other hexafluoro complexes that share similar structural motifs.
Within the taxonomy of titanium compounds, this compound is classified as a titanium(IV) fluoride compound, indicating the +4 oxidation state of the titanium center. This oxidation state is characteristic of many titanium fluoride complexes and contributes to the compound's chemical stability and electrochemical behavior. The presence of lithium cations as counterions distinguishes this compound from other titanium fluoride species and imparts specific ionic conductivity characteristics that are valuable in electrochemical applications.
The compound's classification as a fluorometallate places it within a specialized subset of halide compounds that have gained increasing attention in solid-state electrolyte research. Fluorometallates typically exhibit wide electrochemical windows, high ionic conductivity, and favorable stability characteristics that make them suitable for advanced battery applications. The systematic study of halide-based solid electrolytes has revealed that compounds like this compound can provide superior performance compared to traditional oxide-based materials in specific applications.
From a structural perspective, this compound is classified among trirutile-type compounds, sharing structural similarities with the rutile form of titanium dioxide but incorporating additional lithium and fluorine components. This structural classification is significant because trirutile-type compounds often exhibit unique electronic and ionic transport properties that differ from their binary counterparts. The trirutile structure facilitates three-dimensional ionic conduction pathways that are essential for electrochemical applications.
The compound's position within the broader family of lithium-containing fluorides establishes its relevance to ongoing research into next-generation battery materials. Lithium fluoride compounds represent a growing class of materials that offer potential advantages over traditional lithium compounds in terms of electrochemical stability, ionic conductivity, and compatibility with advanced electrolyte systems. The development of this compound and related compounds contributes to the expanding toolkit of materials available for energy storage applications.
Properties
CAS No. |
19193-50-1 |
|---|---|
Molecular Formula |
F6Li2Ti |
Molecular Weight |
175.74 |
Origin of Product |
United States |
Preparation Methods
Formation of Fluorotitanic Acid
Titanium dioxide powder is suspended in water (typically 25–30% w/w) and heated to 60–80°C under vigorous stirring. Concentrated hydrofluoric acid (60% HF) is added dropwise, yielding a transparent H₂TiF₆ solution:
Excess HF ensures complete dissolution of TiO₂, with reaction times ranging from 2–4 hours.
Preparation of Lithium Fluoride Suspension
Lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) is reacted with HF to form LiF. For example, a 30% Li₂CO₃ suspension is treated with 60% HF at 50–70°C, producing a LiF precipitate. The product is filtered, washed with deionized water, and resuspended to a 30% slurry.
Synthesis of this compound
The LiF suspension is gradually added to the H₂TiF₆ solution at 40–60°C, initiating crystallization of Li₂TiF₆:
The mixture is cooled to room temperature, filtered, and dried under vacuum to obtain a white crystalline powder. Yield exceeds 85% when stoichiometric ratios are maintained.
Direct Synthesis from Titanium Hydroxide and Lithium Fluoride
An alternative route, outlined in inorganic chemistry handbooks, bypasses intermediate H₂TiF₆ formation. Titanium hydroxide (Ti(OH)₄) or hydrated titanium oxide is directly reacted with LiF in HF solution:
This one-pot method simplifies purification but requires careful pH control to prevent Ti⁴⁺ hydrolysis. Reaction temperatures are kept below 50°C to minimize HF volatilization.
Solvent-Mediated Synthesis for Enhanced Purity
Recent advancements employ non-aqueous solvents to improve crystallinity and reduce impurities. In a modified approach, anhydrous methyl cyanide (CH₃CN) or diethyl ether ((C₂H₅)₂O) acts as a reaction medium, facilitating the interaction of TiCl₄ with LiF and HF gas:
Solvents enhance reagent miscibility and enable lower reaction temperatures (20–30°C), though yields are marginally lower (70–75%) due to HCl byproduct removal challenges.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Lithium hexafluorotitanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other halogens or functional groups.
Complex Formation: It forms complexes with other metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions: Common reagents used in reactions with this compound include other halides, acids, and bases. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with other halides can produce mixed halide compounds .
Scientific Research Applications
Lithium hexafluorotitanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which lithium hexafluorotitanate exerts its effects involves its ability to form stable complexes with other metal ions. This property is crucial in its role as a reagent and precursor in various chemical processes . The molecular targets and pathways involved include the interaction with other halides and the formation of mixed halide compounds .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key properties of lithium hexafluorotitanate and related fluorometallates:
Notes:
- Dipotassium Hexafluorotitanate : Synthesized via hydrofluoric acid and metatitanic acid neutralized with potassium hydroxide. Used in coatings and as a precursor for titanium-based materials .
- Lithium Hexafluorophosphate : Widely employed in lithium-ion battery electrolytes due to high ionic conductivity, though hygroscopic and thermally unstable above 60°C .
- Trilithium Hexafluoroaluminate : Used as a flux in aluminum smelting, leveraging its low melting point and stability at high temperatures .
Market and Industrial Relevance
- Lithium Hexafluorophosphate : Dominates the lithium-ion battery electrolyte market, with global demand driven by electric vehicles and renewable energy storage .
- Dipotassium Hexafluorotitanate : Niche applications in anti-corrosion coatings and glass manufacturing .
- This compound : Emerging interest in high-performance batteries, though commercialization lags behind LiPF₆ due to synthesis challenges .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for lithium hexafluorotitanate, and how do reaction conditions influence purity and yield?
- Methodological Answer: Synthesis typically involves solvothermal or solid-state reactions. For example, ammonium hexafluorotitanate-based wet chemical processes (e.g., hydrolysis or fluorination) can be adapted for lithium variants by substituting ammonium with lithium salts under inert atmospheres. Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors. Purity is optimized via post-synthesis washing with anhydrous solvents, while yield depends on reaction time and crystallization control . Characterization via XRD and ICP-MS is critical to confirm phase purity and elemental composition .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structural integrity?
- Methodological Answer: X-ray diffraction (XRD) is essential for crystallographic analysis, while Raman and FTIR spectroscopy identify vibrational modes of Ti-F bonds. Solid-state NMR (¹⁹F and ⁷Li) elucidates local coordination environments. Pair these with SEM-EDS to assess morphology and elemental distribution. For reproducibility, follow standardized protocols for sample preparation (e.g., pelletizing for XRD) and calibration against reference spectra .
Q. How does this compound’s solubility in non-aqueous solvents impact its applicability in electrochemical systems?
- Methodological Answer: Solubility tests in solvents like propylene carbonate or dimethyl carbonate are conducted via gravimetric analysis. High solubility may indicate suitability for liquid electrolytes but risks electrode degradation. Low solubility favors solid-state applications. Use cyclic voltammetry to correlate solubility with electrochemical stability windows, ensuring compatibility with lithium-ion battery components .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported ionic conductivity values of this compound across different studies?
- Methodological Answer: Discrepancies often arise from synthesis variability (e.g., impurities, crystallinity). Implement comparative studies using identical synthesis protocols and testing conditions (temperature, humidity control). Use impedance spectroscopy with symmetric cells to minimize interfacial resistance artifacts. Cross-validate results with isotopic tracing (e.g., ⁶Li/⁷Li NMR) to isolate bulk vs. grain boundary contributions .
Q. What experimental strategies optimize this compound's electrochemical stability in solid-state electrolytes?
- Methodological Answer: Doping with aliovalent ions (e.g., Al³⁺, Mg²⁺) enhances lattice stability, as assessed by DFT simulations and in-situ XRD during cycling. Interface engineering (e.g., Li₃N coatings) mitigates side reactions. Accelerated degradation tests (e.g., 60°C storage) combined with XPS surface analysis identify failure mechanisms. Prioritize combinatorial synthesis to screen dopant effects systematically .
Q. What statistical approaches are recommended for analyzing variability in this compound's thermal decomposition data?
- Methodological Answer: Thermogravimetric analysis (TGA) datasets require multivariate regression to model decomposition kinetics (e.g., Kissinger method for activation energy). ANOVA identifies significant factors (e.g., heating rate, atmosphere). Bootstrap resampling quantifies confidence intervals for degradation thresholds. Ensure replicates (n ≥ 5) and report uncertainty metrics (e.g., ±2σ) to enhance reproducibility .
Guidelines for Methodological Rigor
- Data Validation : Cross-check results with multiple techniques (e.g., XRD + NMR) to confirm structural assignments .
- Experimental Design : Use factorial designs to isolate variable impacts (e.g., temperature vs. precursor ratio) .
- Contradiction Analysis : Publish raw datasets and metadata to enable third-party verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
